molecular formula C9H7BrFNO B6149435 4-(4-bromo-2-fluorophenyl)azetidin-2-one CAS No. 1339218-02-8

4-(4-bromo-2-fluorophenyl)azetidin-2-one

Cat. No.: B6149435
CAS No.: 1339218-02-8
M. Wt: 244.1
InChI Key:
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Description

4-(4-Bromo-2-fluorophenyl)azetidin-2-one is a chemical compound characterized by its unique structure, which includes a bromo and fluoro substituent on a phenyl ring attached to an azetidin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromo-2-fluorophenyl)azetidin-2-one typically involves the following steps:

  • Bromination and Fluorination: The starting material, 4-bromo-2-fluorobenzene, undergoes a series of reactions to introduce the azetidin-2-one ring.

  • Formation of Azetidin-2-one Ring: This step involves cyclization reactions, often using reagents like ammonia or amines under controlled conditions.

  • Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromo-2-fluorophenyl)azetidin-2-one can undergo various chemical reactions, including:

  • Oxidation: Conversion of the bromo group to a carboxylic acid derivative.

  • Reduction: Reduction of the azetidin-2-one ring to form a corresponding amine.

  • Substitution: Replacement of the bromo or fluoro group with other substituents.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: 4-(4-bromo-2-fluorophenyl)carboxylic acid derivatives.

  • Reduction: Corresponding amines.

  • Substitution: Diverse derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: In chemistry, 4-(4-bromo-2-fluorophenyl)azetidin-2-one serves as a versatile intermediate for the synthesis of more complex molecules

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine: In the medical field, this compound is being explored for its therapeutic properties. It may be used in the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry: Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-(4-bromo-2-fluorophenyl)azetidin-2-one exerts its effects involves its interaction with specific molecular targets. The bromo and fluoro substituents enhance its binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Bromo-2-fluorobiphenyl: Similar structure but lacks the azetidin-2-one ring.

  • 4-Bromo-2-fluorophenylamine: Contains an amine group instead of the azetidin-2-one ring.

  • 4-Bromo-2-fluorobenzene: The simplest form without the azetidin-2-one ring.

Uniqueness: 4-(4-bromo-2-fluorophenyl)azetidin-2-one stands out due to its unique combination of the bromo and fluoro substituents on the phenyl ring and the presence of the azetidin-2-one ring. This combination provides distinct chemical and biological properties that are not found in the similar compounds listed above.

Properties

CAS No.

1339218-02-8

Molecular Formula

C9H7BrFNO

Molecular Weight

244.1

Purity

95

Origin of Product

United States

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